
2-(6-Chloropyridin-3-YL)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloropyridin-3-YL)acetaldehyde is an organic compound with the molecular formula C7H6ClNO It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 6th position and an acetaldehyde group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloropyridin-3-YL)acetaldehyde typically involves the chlorination of pyridine derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 2-(6-Chloropyridin-3-YL)acetic acid.
Reduction: 2-(6-Chloropyridin-3-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(6-Chlorpyridin-3-YL)acetaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung kann im Studium enzymkatalysierter Reaktionen verwendet werden, die Aldehyde betreffen.
Medizin: Es dient als Baustein für die Synthese potenzieller therapeutischer Wirkstoffe, insbesondere solcher, die auf neurologische Erkrankungen abzielen.
Industrie: Es wird bei der Herstellung von Feinchemikalien und Spezialmaterialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(6-Chlorpyridin-3-YL)acetaldehyd hängt weitgehend von seinen funktionellen Gruppen ab. Die Aldehydgruppe kann an nukleophilen Additionsreaktionen teilnehmen, während das Chloratom Substitutionsreaktionen eingehen kann. Diese Eigenschaften machen es zu einem vielseitigen Zwischenprodukt in der organischen Synthese. In biologischen Systemen kann die Verbindung mit Enzymen interagieren, die Aldehyde verarbeiten, und so Stoffwechselwege beeinflussen.
Ähnliche Verbindungen:
2-(6-Chlorpyridin-3-YL)ethanol: Ähnliche Struktur, jedoch mit einer Alkoholgruppe anstelle einer Aldehydgruppe.
2-(6-Chlorpyridin-3-YL)essigsäure: Ähnliche Struktur, jedoch mit einer Carbonsäuregruppe anstelle einer Aldehydgruppe.
2-(6-Chlorpyridin-3-YL)methanol: Ähnliche Struktur, jedoch mit einer Methanolgruppe anstelle einer Aldehydgruppe.
Einzigartigkeit: 2-(6-Chlorpyridin-3-YL)acetaldehyd ist aufgrund seiner Aldehydfunktionsgruppe einzigartig, die es hochreaktiv macht und für verschiedene chemische Umwandlungen geeignet ist. Diese Reaktivität ist bei seinen Alkohol- oder Carbonsäure-Gegenstücken nicht so ausgeprägt, was es zu einem wertvollen Zwischenprodukt in der Synthesechemie macht.
Wirkmechanismus
The mechanism of action of 2-(6-Chloropyridin-3-YL)acetaldehyde largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis. In biological systems, the compound may interact with enzymes that process aldehydes, influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2-(6-Chloropyridin-3-YL)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(6-Chloropyridin-3-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(6-Chloropyridin-3-YL)methanol: Similar structure but with a methanol group instead of an aldehyde.
Uniqueness: 2-(6-Chloropyridin-3-YL)acetaldehyde is unique due to its aldehyde functional group, which makes it highly reactive and suitable for various chemical transformations. This reactivity is not as pronounced in its alcohol or carboxylic acid counterparts, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H6ClNO |
|---|---|
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
2-(6-chloropyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,4-5H,3H2 |
InChI-Schlüssel |
GWBWOJOBHIQSTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl}acetonitrile](/img/structure/B12450856.png)

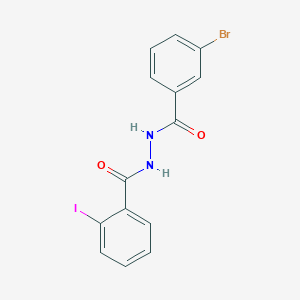
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B12450879.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12450887.png)
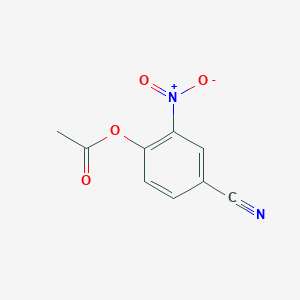
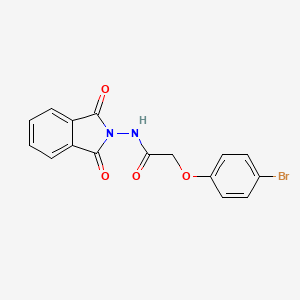
![2-(4-tert-butylphenoxy)-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}acetamide](/img/structure/B12450901.png)

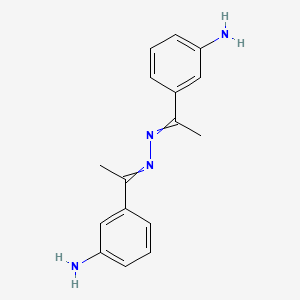
![7-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12450909.png)
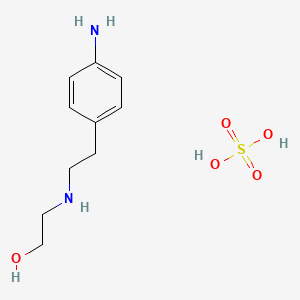
![1-Ethyl-3-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B12450917.png)
![Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate](/img/structure/B12450920.png)
